molecular formula C22H19FN2O4 B14958180 methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B14958180
M. Wt: 394.4 g/mol
InChI Key: WKWHZYALFBEKCV-UHFFFAOYSA-N
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Description

Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a polycyclic heteroaromatic compound featuring a pyrrole core substituted with a 5-fluoro-2-oxoindoline moiety, a 3-methoxyphenyl group, and a methyl ester at the 3-position. This structure integrates pharmacophores common in bioactive molecules, including the indole scaffold (known for interactions with serotonin receptors and kinase inhibition) and the methoxyphenyl group (implicated in enhanced lipophilicity and membrane permeability) .

Properties

Molecular Formula

C22H19FN2O4

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C22H19FN2O4/c1-11-17(22(27)29-3)19(20(24-11)12-5-4-6-14(9-12)28-2)18-15-10-13(23)7-8-16(15)25-21(18)26/h4-10,18,24H,1-3H3,(H,25,26)

InChI Key

WKWHZYALFBEKCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC(=CC=C2)OC)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with significant potential for various biological activities. This article explores its biological activity, structure, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C22H18F2N2O4
  • Molecular Weight : 412.39 g/mol
  • CAS Number : 1190288-06-2

The presence of fluorine atoms and the unique structural features, including the pyrrole and indole moieties, are believed to enhance its biological activity and lipophilicity, potentially allowing for selective interactions with various biological targets.

1. Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit anticancer properties. For instance, indole derivatives are often investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain indole derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural analogs .

2. Kinase Inhibition

The compound's structural features suggest potential kinase inhibitory activity. Kinases play a crucial role in cell signaling pathways, and their inhibition can lead to therapeutic effects in cancer treatment. Compounds related to this compound have been reported to act as effective kinase inhibitors, which could be explored further in future studies .

3. Neuroprotective Effects

There is emerging evidence that similar compounds may exhibit neuroprotective effects. For example, studies have shown that certain indole derivatives can promote neurite outgrowth and enhance neuronal repair following injury. This suggests that this compound could potentially be beneficial in neurological applications .

Case Studies and Research Findings

StudyFindings
Evren et al., 2019Developed thiazole derivatives demonstrating selective cytotoxicity against cancer cell lines; supports potential anticancer activity of similar compounds.
PMC9268695Investigated the interaction of indole derivatives with cellular targets; indicated a correlation between structure and biological activity.
PMC7497641Explored neurotropic activities of related compounds; suggested potential for enhancing neuronal repair mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate Pyrrole-indole hybrid 5-Fluoro-oxindole, 3-methoxyphenyl, methyl ester ~424.4 (estimated) Enhanced lipophilicity; potential kinase inhibition
Ethyl (4R,5R)-5-(1H-indol-3-yl)-1-((methoxycarbonyl)amino)-2-methyl-4-(m-tolyl)-4,5-dihydro-1H-pyrrole-3-carboxylate Dihydropyrrole-indole hybrid Indole, m-tolyl, methoxycarbonylamino ~449.5 92% enantiomeric excess; asymmetric synthesis utility
5-[(Z)-(5-Fluoro-2-oxo-indolin-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid Pyrrole-oxindole conjugate Fluoro-oxindole, methyl substituents ~344.3 Chelation potential; structural rigidity
Methyl (4R,5R)-5-(1H-indol-3-yl)-1-((methoxycarbonyl)amino)-2-methyl-4-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate Dihydropyrrole-indole hybrid Indole, phenyl, methoxycarbonylamino ~435.5 High-resolution MS validated; chiral separation utility

Key Observations

Substituent Influence on Bioactivity: The 5-fluoro-oxindole moiety in the target compound may enhance DNA intercalation or kinase inhibition compared to non-fluorinated analogs, as seen in similar fluorinated heterocycles . The 3-methoxyphenyl group likely improves metabolic stability and membrane permeability relative to unsubstituted phenyl groups, a trend observed in antipsychotic and anticancer agents .

Synthetic Methodologies: The target compound’s synthesis likely involves multicomponent cyclization or cross-coupling reactions, akin to Fe3O4@Nano-cellulose–OPO3H-catalyzed pyrrole syntheses (yields ~79–85%) . However, its asymmetric synthesis (if applicable) would require chiral catalysts, as demonstrated in dihydropyrrole derivatives with >90% enantiomeric excess .

Physicochemical Properties: The methyl ester at the 3-position balances solubility and bioavailability, a strategy employed in prodrug design (e.g., schweinfurthin derivatives) .

Table 2: Pharmacological Potential of Structural Analogs

Compound Class Reported Activities Mechanism Hypotheses
Pyrrole-indole hybrids Anticancer (e.g., kinase inhibition), antimicrobial Intercalation, enzyme active-site binding
Dihydropyrrole derivatives Chiral building blocks for drug discovery Stereoselective interactions
Fluorinated oxindoles Antipsychotic, anti-inflammatory Serotonin receptor modulation

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step coupling reactions. For example, pyrrole cores can be constructed via cyclocondensation of substituted indole derivatives with activated carbonyl intermediates. A method analogous to the synthesis of ethyl pyrrole-2-carboxylates (e.g., reacting 3-fluoro-2-iodobenzoyl chloride with ethyl pyrrole precursors) can be adapted, using methyl esters instead of ethyl esters to adjust steric and electronic effects . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
  • Catalysts : Lewis acids like ZnCl₂ or CuI improve yields in heterocyclic ring formation.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) isolates the product (≥95% purity).

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ identify substituent environments (e.g., δ 12.52 ppm for indolic NH, δ 7.50–7.57 ppm for fluorophenyl protons) .
  • X-ray crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding (e.g., O···H-N interactions between the indole and pyrrole moieties). Data collection at 298 K with Cu-Kα radiation (λ = 1.54178 Å) and refinement using SHELXL-2018/3 provides atomic coordinates .
  • Mass spectrometry : ESI-MS (m/z 402.2 [M+1]⁺) validates molecular weight .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • In vitro enzyme inhibition : Screen against kinases (e.g., Aurora A) or proteases using fluorogenic substrates.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Solubility and stability : HPLC-based assays in PBS (pH 7.4) at 37°C over 24 hours .

Advanced Research Questions

Q. How can DFT studies elucidate electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic/electrophilic sites.
  • Electrostatic potential maps : Highlight electron-deficient regions (e.g., fluorinated indole) for targeted modifications .
  • Transition states : Simulate reaction pathways (e.g., ring-closure energetics) to optimize synthesis .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Meta-analysis : Compare IC₅₀ values from independent studies using standardized protocols (e.g., fixed cell lines, incubation times).
  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., replace 3-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophores. Evidence from pyrazole-amine analogs shows methoxy groups enhance membrane permeability but reduce target affinity .
  • Control experiments : Verify purity (>98% by HPLC) to rule out impurities as confounding factors .

Q. How does the substitution pattern influence interactions with biological targets?

  • Fluoro group : Enhances binding to hydrophobic pockets (e.g., in kinase ATP-binding sites) via C-F···H-N interactions .
  • Methoxyphenyl moiety : Modulates π-π stacking with aromatic residues (e.g., Tyr-185 in COX-2) but may reduce solubility.
  • Methyl ester : Hydrolysis to carboxylic acid in vivo can alter pharmacokinetics (e.g., plasma half-life) .

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